molecular formula C25H27N3O3S B241932 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No. B241932
M. Wt: 449.6 g/mol
InChI Key: DUEJYPQHYPHDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves the modulation of various biochemical and physiological processes. Studies have shown that this compound has the ability to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. Additionally, this compound has been found to have potential as a modulator of various neurotransmitter systems in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide have been studied extensively. Studies have shown that this compound has the ability to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. Additionally, this compound has been found to have potential as a modulator of various neurotransmitter systems in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide in lab experiments is its potential as a tool for drug discovery. This compound has been found to have the ability to modulate various biochemical and physiological processes, making it a potentially useful tool for identifying new drug targets. Additionally, this compound has been found to have potential as a chemotherapeutic agent, which may have implications for the development of new cancer treatments.
One limitation of using 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide in lab experiments is its limited availability and high cost. This may make it difficult for researchers to obtain and use this compound in their experiments.

Future Directions

There are several future directions for the study of 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide. One potential direction is the further study of this compound's potential as a chemotherapeutic agent. Additionally, further research could be done to identify the specific biochemical and physiological processes that this compound modulates, which may have implications for the development of new drug targets. Finally, future research could be done to identify new synthesis methods for this compound that are more cost-effective and scalable.

Synthesis Methods

The synthesis method for 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves several steps. One approach involves the reaction of 2-(3-methylphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 7,7-dimethyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-d]pyrimidine-4-thione to form the intermediate compound. The intermediate is then reacted with 2-hydroxy-5-methoxybenzaldehyde to form the final product.

Scientific Research Applications

2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has been studied for its potential use in scientific research. This compound has been found to have potential applications in the fields of cancer research and drug discovery. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. Additionally, this compound has been found to have potential as a drug discovery tool due to its ability to modulate various biochemical and physiological processes.

properties

Product Name

2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

2-[[7,7-dimethyl-2-(3-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C25H27N3O3S/c1-16-8-7-9-17(12-16)23-27-20-13-25(2,3)31-14-18(20)24(28-23)32-15-22(29)26-19-10-5-6-11-21(19)30-4/h5-12H,13-15H2,1-4H3,(H,26,29)

InChI Key

DUEJYPQHYPHDBE-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NC3=C(COC(C3)(C)C)C(=N2)SCC(=O)NC4=CC=CC=C4OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(COC(C3)(C)C)C(=N2)SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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